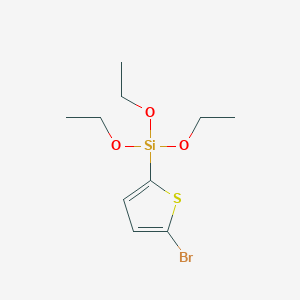

(5-Bromothiophen-2-yl)(triethoxy)silane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-triethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO3SSi/c1-4-12-16(13-5-2,14-6-3)10-8-7-9(11)15-10/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGLHAITNBGANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(S1)Br)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527002 | |

| Record name | (5-Bromothiophen-2-yl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60600-83-1 | |

| Record name | (5-Bromothiophen-2-yl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromothiophen 2 Yl Triethoxy Silane

Strategies for Carbon-Silicon Bond Formation

The creation of a stable C-Si bond on the thiophene (B33073) ring is the critical step in the synthesis of (5-Bromothiophen-2-yl)(triethoxy)silane. The electron-rich nature of the thiophene ring influences the choice and efficiency of the synthetic route. kuet.ac.bd

Palladium-Catalyzed Cross-Coupling Approaches Utilizing Organosilanes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and they have been successfully adapted for C-Si bond formation. nih.govnih.gov These methods typically involve the reaction of a halogenated thiophene with an organosilane reagent in the presence of a palladium catalyst.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, often with a fluoride (B91410) source or a base, to form a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. chem-station.comcore.ac.uk

The generally accepted mechanism for the Hiyama coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 2,5-dibromothiophene) to form a palladium(II) intermediate. nih.gov

Transmetalation: The activated organosilane (e.g., triethoxysilane) transfers its organic group to the palladium(II) center, displacing the halide. organic-chemistry.org The presence of an activating agent is crucial for this step. chem-station.com

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the desired C-Si bond and regenerating the palladium(0) catalyst. nih.gov

Kinetic studies have indicated that the formation of a silonate is a critical step in activating the organosilane for addition to the palladium center. wikipedia.org The reaction often exhibits a first-order dependence on the silonate concentration. wikipedia.org

While the Suzuki-Miyaura coupling is renowned for C-C bond formation using organoboron reagents, its principles can be extended to the synthesis of organosilyl thiophenes. researchgate.netmdpi.com This typically involves the reaction of a thienylboronic acid or ester with a halosilane in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net The synthesis of various aryl-substituted thiophenes has been successfully achieved using this methodology. mdpi.comntnu.no

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling involving thiophene derivatives.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | Moderate to Excellent | mdpi.com |

| XPhos Pd G2 | K₂CO₃ | Toluene | 100 | Good | researchgate.net |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | High | nih.gov |

This table presents generalized conditions and specific outcomes can vary based on the exact substrates and reaction parameters.

In addition to palladium, other transition metals like copper have been investigated for promoting the silylation of organic halides. rsc.orgrsc.org Copper-catalyzed reactions can offer alternative reactivity and may be more cost-effective. Copper-promoted silylation often involves the reaction of an aryl or heteroaryl halide with a silylboronic ester or a chlorosilane under reductive conditions. rsc.orgbohrium.com These reactions can proceed through a silylcopper intermediate. rsc.org A notable advantage of some copper-catalyzed systems is the ability to perform the reaction under ligand-free conditions. rsc.orgbohrium.com

Recent research has also explored copper-promoted Hiyama-type cross-coupling reactions for the formation of C-S bonds, demonstrating the versatility of copper in facilitating reactions with arylsilanes. nih.gov Furthermore, metallaphotoredox catalysis, combining copper catalysis with photoredox cycles, has emerged as a powerful method for forming C-N and potentially C-Si bonds under mild conditions. nih.gov

Directed Metallation and Subsequent Silylation of Halogenated Thiophenes

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govuwindsor.ca In the context of thiophene chemistry, a substituent on the ring can direct a strong base, typically an organolithium reagent, to deprotonate an adjacent position. The resulting lithiated intermediate can then be quenched with an electrophile, such as a chlorosilane, to introduce a silyl group. baranlab.org

For halogenated thiophenes like 2-bromothiophene (B119243), the bromine atom itself can act as a directing group, facilitating lithiation at the 5-position. nih.gov However, for π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C-2 position. uwindsor.ca The subsequent reaction with a trialkoxysilane, such as triethoxychlorosilane, would yield the desired silylated thiophene. This method offers high regioselectivity, which is a significant advantage. escholarship.org

The general procedure for directed metallation and silylation is as follows:

Dissolution of the halogenated thiophene in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. researchgate.net

Cooling the solution to a low temperature (typically -78 °C).

Slow addition of a strong base, such as n-butyllithium.

Stirring the reaction mixture for a period to allow for the formation of the lithiated intermediate.

Quenching the reaction with a suitable silyl electrophile, for instance, chlorotrimethylsilane or triethoxychlorosilane. researchgate.netbanglajol.info

Aqueous workup to isolate the silylated product.

Hydrosilylation Reactions Incorporating Triethoxysilane (B36694) with Thiophene-Derived Unsaturated Systems

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. prepchem.com For the synthesis of this compound, this approach would require a thiophene precursor bearing an unsaturated substituent, such as a vinyl or ethynyl group. The reaction with triethoxysilane in the presence of a suitable catalyst would then lead to the formation of the C-Si bond.

While this method is highly atom-economical, its application to the direct synthesis of this compound is less common than cross-coupling or metallation-silylation approaches. It is, however, a valuable method for the synthesis of a wide range of functionalized organosilanes. nih.govresearchgate.net

Functionalization of the Thiophene Moiety to Introduce Bromine and Silane (B1218182) Groups

The construction of this compound necessitates a two-stage functionalization of the thiophene core. The sequence of these stages—bromination followed by silylation, or vice versa—is a key consideration in achieving the desired 2,5-disubstitution pattern.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4) due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) more effectively when the attack occurs at an adjacent carbon. researchgate.net This inherent reactivity guides the regioselectivity of halogenation.

To achieve mono-bromination, careful control of reaction conditions and the choice of brominating agent are essential to prevent the formation of poly-brominated byproducts. Common reagents for the selective bromination of thiophenes include N-Bromosuccinimide (NBS) in solvents like acetic acid or tetrahydrofuran (THF). tandfonline.com This method is often preferred for its mild conditions and high selectivity for the α-position. Other methods, such as using bromine (Br₂) in a non-polar solvent at low temperatures, can also yield 2-bromothiophene, but may require more stringent control to avoid di-bromination at the 2 and 5 positions.

Table 1: Comparison of Selected Brominating Agents for Thiophene

| Reagent | Typical Conditions | Regioselectivity | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid or THF, Room Temp. | High for C2/C5 positions (>99%) tandfonline.com | Mild conditions, high selectivity, easy handling. |

| Bromine (Br₂) | Acetic Acid or CCl₄, -30°C to 0°C | Good for C2, but risk of 2,5-dibromination | Readily available, cost-effective. |

| Hydrogen Bromide / Hydrogen Peroxide | Micro-channel reactor, 25°C | Good selectivity for 2-bromothiophene researchgate.net | Continuous flow process, enhanced safety. researchgate.net |

For the synthesis of the target molecule, starting with a regioselective mono-bromination to produce 2-bromothiophene is a common and logical first step.

With 2-bromothiophene as a substrate, the triethoxysilane group can be introduced at the vacant C5 position. A highly effective method for this transformation is through a lithium-halogen exchange followed by quenching with a silicon electrophile.

The process typically involves treating 2-bromothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF. This step generates a highly reactive 5-bromo-2-lithiothiophene intermediate. Subsequent reaction of this organolithium species with an appropriate silicon electrophile, such as tetraethyl orthosilicate (TEOS, Si(OEt)₄) or chlorotriethoxysilane (ClSi(OEt)₃), installs the triethoxysilyl group at the C2 position.

An alternative synthetic route begins with 2,5-dibromothiophene (B18171). A selective mono-lithium-halogen exchange can be performed by using one equivalent of n-BuLi. The resulting 5-bromo-2-lithiothiophene is then reacted with the silicon electrophile as described above. This pathway can also yield the desired product, and the starting 2,5-dibromothiophene is readily synthesized from thiophene. chemicalbook.com

A third, less common, but potentially greener approach involves the direct C-H silylation of 2-bromothiophene. escholarship.org This method, often catalyzed by transition metals like iridium or rhodium, can directly convert the C-H bond at the 5-position to a C-Si bond, avoiding the need for organolithium intermediates. escholarship.orgresearchgate.net

Sustainable and Green Chemistry Approaches in Organosilicon Thiophene Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials in chemical production. nih.gov These principles can be applied to the synthesis of this compound to create more environmentally benign processes.

Key areas for green improvements include:

Solvent Choice: Traditional syntheses often rely on volatile and anhydrous organic solvents like THF. Replacing these with greener alternatives such as 2,2,5,5-tetramethyloxolane (TMO) or minimizing solvent use can significantly reduce the environmental impact. whiterose.ac.uk

Atom Economy and Reaction Efficiency: Classic routes involving lithium-halogen exchange have inherently poor atom economy due to the formation of stoichiometric lithium bromide and butane byproducts. Catalytic direct C-H silylation offers a significant improvement by forming only a molecule of H₂ as a byproduct, leading to a much higher atom economy and a lower E-Factor (Environmental Factor), which measures the total mass of waste generated per unit of product. researchgate.netgreenchemistry-toolkit.org

Energy Efficiency: The use of microreactors or flow chemistry for processes like bromination can offer better temperature control, reduced reaction times, and increased safety compared to traditional batch processing, often leading to lower energy consumption. researchgate.net Similarly, exploring microwave-assisted synthesis could accelerate reaction rates and reduce energy needs.

Table 2: Green Metrics Comparison for Silylation Step

| Metric | Lithium-Halogen Exchange Route | Direct C-H Silylation Route | Green Advantage |

|---|---|---|---|

| Atom Economy | Low | High | C-H silylation avoids stoichiometric byproducts. greenchemistry-toolkit.org |

| E-Factor | High (solvents, byproducts) | Low | Less waste is generated. greenchemistry-toolkit.org |

| Reagents | Stoichiometric organolithiums (pyrophoric) | Catalytic transition metals, hydrosilanes | Avoids hazardous and stoichiometric reagents. |

| Solvents | Anhydrous ethers (THF) required | Broader solvent scope possible, potential for less hazardous options | Reduces reliance on problematic solvents. |

Control of Regioselectivity and Stereochemistry in the Formation of this compound

Regioselectivity: The formation of the specific 2,5-disubstituted isomer is a direct consequence of the reaction pathway and the electronic properties of the thiophene ring and its substituents.

There are two primary regioselective strategies:

Bromination then Silylation: Starting with thiophene, electrophilic bromination with a reagent like NBS overwhelmingly yields 2-bromothiophene. tandfonline.com In the subsequent step, the deprotonation or lithium-halogen exchange is directed to the only other available α-position (C5), which is the most acidic remaining proton site. This ensures the incoming triethoxysilyl group is installed exclusively at the C5 position (which becomes C2 if numbering prioritizes the silicon, with bromine at C5).

Silylation then Bromination: If one were to first synthesize 2-(triethoxysilyl)thiophene, the subsequent electrophilic bromination would also be directed to the vacant C5 position. The silyl group is considered a weak ortho-, para- director in aromatic systems, and in the case of thiophene, it directs incoming electrophiles to the adjacent C5 position, which is already the most activated site. researchgate.net

In both sequences, the inherent reactivity of the thiophene ring strongly favors the formation of the 2,5-disubstituted product over any 2,3-, 2,4-, or 3,4-isomers.

Stereochemistry: The final product, this compound, is an achiral molecule. The silicon atom is bonded to one thiophene ring and three identical ethoxy groups. Since a chiral center requires four different substituents, there is no stereocenter on the silicon atom. The thiophene ring itself is planar and, with this substitution pattern, does not possess any stereoisomers. Therefore, the control of stereochemistry is not a relevant factor in the synthesis of this specific compound.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromothiophen 2 Yl Triethoxy Silane Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

NMR spectroscopy serves as a cornerstone for the structural verification of (5-Bromothiophen-2-yl)(triethoxy)silane, offering precise insights into the connectivity and chemical environment of each atom.

The NMR spectra of this compound are predicted based on the analysis of structurally related compounds, including substituted thiophenes and organotriethoxysilanes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the ethoxy group protons. The thiophene protons, H3 and H4, form an AX spin system and appear as doublets. Based on data from analogous compounds like (5-bromothiophen-2-yl)trimethylsilane, the chemical shifts for these protons are anticipated in the aromatic region. chemicalbook.com The ethoxy group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. The thiophene ring is expected to show four distinct signals. The carbon atom bonded to the silicon (C2) would be significantly influenced by the electropositive silicon, while the carbon bonded to bromine (C5) will be affected by the halogen's electronegativity. The C3 and C4 carbons will resonate at chemical shifts typical for unsubstituted positions in a substituted thiophene ring. rsc.org The ethoxy group will display two signals corresponding to the methylene and methyl carbons.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. For aryl trialkoxysilanes, the ²⁹Si chemical shift is sensitive to the nature of the substituents on both the silicon and the aromatic ring. unavarra.es The electron-withdrawing nature of the 5-bromothiophen-2-yl group is expected to cause a downfield shift compared to tetraethoxysilane (TEOS). The predicted chemical shift for this compound would likely fall in the range observed for similar phenyltriethoxysilane (B1206617) derivatives. unavarra.esresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.2 - 7.4 | Doublet | J(H3,H4) ≈ 3.5-4.0 | Thiophene H4 |

| ¹H | ~7.0 - 7.2 | Doublet | J(H4,H3) ≈ 3.5-4.0 | Thiophene H3 |

| ¹H | ~3.9 - 4.1 | Quartet | J ≈ 7.0 | -OCH₂CH₃ |

| ¹H | ~1.2 - 1.4 | Triplet | J ≈ 7.0 | -OCH₂CH₃ |

| ¹³C | ~145 - 150 | Singlet | - | Thiophene C5-Br |

| ¹³C | ~135 - 140 | Singlet | - | Thiophene C2-Si |

| ¹³C | ~130 - 135 | Singlet | - | Thiophene C4 |

| ¹³C | ~128 - 132 | Singlet | - | Thiophene C3 |

| ¹³C | ~58 - 60 | Singlet | - | -OCH₂CH₃ |

| ¹³C | ~18 - 20 | Singlet | - | -OCH₂CH₃ |

| ²⁹Si | ~ -60 to -70 | Singlet | - | Si(OEt)₃ |

Note: These are predicted values based on analogous structures and may vary depending on solvent and experimental conditions.

The this compound molecule possesses considerable conformational flexibility, primarily due to rotation around the thiophene-silicon (C-Si) bond and the multiple Si-O and O-C bonds of the triethoxy group. The conformational preferences in solution are governed by a delicate balance of steric and electronic effects. The bulky triethoxysilyl group can influence the orientation of the thiophene ring, and computational studies on similar systems suggest that van der Waals dispersion forces play a dominant role in intermolecular stacking interactions between thiophene-based systems. researchgate.net

In solution, rapid rotation around the C-Si bond at room temperature would likely result in time-averaged NMR signals. However, at lower temperatures, it might be possible to observe distinct conformers. Intermolecular interactions, such as hydrogen bonding between the ethoxy oxygen atoms and protic solvents, or π-π stacking of the thiophene rings, can also influence the conformational equilibrium and the observed chemical shifts. The study of silacyclohexanes has shown that the nature of substituents on the silicon atom can significantly shift conformational equilibria, a principle that extends to the preference for specific rotamers in this acyclic system. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to be a superposition of the vibrational modes of the 2,5-disubstituted thiophene ring and the triethoxysilyl group.

Thiophene Ring Vibrations: The spectrum will be dominated by C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S ring stretching modes in the 1500-1300 cm⁻¹ and 850-600 cm⁻¹ regions, respectively. researchgate.netnist.gov The C-Br stretching vibration is typically observed as a strong band in the lower frequency region, around 600-500 cm⁻¹.

Triethoxysilyl Group Vibrations: This group is characterized by strong Si-O-C asymmetric stretching bands around 1100-1070 cm⁻¹ and symmetric stretches near 800 cm⁻¹. acs.org The C-H stretching and bending modes of the ethyl groups will appear in the 2975-2885 cm⁻¹ and 1485-1375 cm⁻¹ regions, respectively. jst.go.jpejournal.by The C-Si stretching vibration is expected to be weaker and found in the 800-700 cm⁻¹ range.

Interactive Data Table: Prominent Predicted Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3100 | Medium | Medium | Thiophene C-H Stretch |

| 2975-2885 | Strong | Strong | Ethyl C-H Stretch |

| ~1450 | Medium | Medium | Thiophene Ring Stretch |

| ~1390 | Medium | Medium | Ethyl CH₂/CH₃ Bend |

| 1100-1070 | Very Strong | Medium | Si-O-C Asymmetric Stretch |

| ~960 | Strong | Weak | O-CH₂ Rock |

| ~790 | Strong | Strong | Si-O-C Symmetric Stretch |

| ~700 | Medium | Medium | Thiophene Ring Bend / C-Si Stretch |

| 500-600 | Strong | Medium | C-Br Stretch |

Matrix isolation is a powerful experimental technique for studying the conformational landscape of flexible molecules. wikipedia.org By co-depositing a vapor of this compound with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface, individual molecules can be trapped and isolated. fu-berlin.de This process effectively "freezes" the molecules in their gas-phase conformations, preventing intermolecular interactions and inhibiting rotation around single bonds.

For a molecule with multiple rotational isomers, such as those arising from rotation about the C-Si bond, matrix isolation IR spectroscopy can resolve the vibrational spectra of individual conformers. The low temperature simplifies the spectrum by depopulating higher vibrational states. wikipedia.org By carefully annealing the matrix (slightly warming it to allow for conformational relaxation), it is possible to observe the conversion from higher-energy to lower-energy conformers, thus providing direct experimental evidence for the relative stability of different molecular shapes. While no specific matrix isolation studies on this molecule have been reported, the technique holds significant potential for elucidating its intrinsic conformational preferences.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule and to gain structural information through the analysis of its fragmentation patterns under ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺·). A key feature will be the characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom. wpmucdn.com

Fragmentation of the molecular ion is likely to proceed through several predictable pathways: libretexts.orgwikipedia.org

Loss of Ethoxy Radical: A primary fragmentation step is the cleavage of a Si-O bond to lose an ethoxy radical (·OCH₂CH₃), resulting in an [M - 45]⁺ ion. Subsequent losses of ethylene (B1197577) (C₂H₄) from the remaining ethoxy groups are also common.

Alpha-Cleavage: Cleavage of the C-Si bond can occur, leading to the formation of a bromothienyl cation or a triethoxysilyl cation.

Thiophene Ring Fragmentation: The bromothiophene ring itself can fragment, although aromatic systems are relatively stable. libretexts.org

Interactive Data Table: Predicted Key Fragments in Mass Spectrometry

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Description of Loss |

| 322 | [C₁₀H₁₅BrO₃SSi]⁺· | Molecular Ion (M⁺·) |

| 277 | [C₈H₁₀BrO₂SSi]⁺ | Loss of ·OCH₂CH₃ |

| 249 | [C₆H₅BrOSSi]⁺ | Loss of ·OCH₂CH₃ and C₂H₄ |

| 163 | [Si(OC₂H₅)₃]⁺ | Triethoxysilyl cation |

| 161 | [C₄H₂BrS]⁺ | Bromothienyl cation |

| 82 | [C₄H₂S]⁺· | Thienyl radical cation (loss of Br) |

Theoretical and Computational Investigations of 5 Bromothiophen 2 Yl Triethoxy Silane

Quantum Chemical Methods for Electronic Structure and Reactivity Profiling

Quantum chemical methods are fundamental to modern chemical research, allowing for the calculation of molecular properties from first principles. For (5-Bromothiophen-2-yl)(triethoxy)silane, these methods can elucidate the interplay between the electron-rich bromothiophene ring and the silicon center, providing a robust profile of its electronic structure and inherent reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organosilicon and heterocyclic compounds. rroij.comresearchgate.netresearchgate.netepstem.net

Geometry Optimization: The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the geometry of this compound can be fully optimized. rroij.comepstem.net This process minimizes the energy of the molecule with respect to all atomic coordinates, yielding precise predictions of bond lengths, bond angles, and dihedral angles. The optimized structure confirms the tetrahedral arrangement around the silicon atom and the planarity of the bromothiophene ring.

Electronic Properties: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is typically localized on the electron-rich bromothiophene ring, while the LUMO may have significant contributions from the silicon atom and its substituents. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

Other calculated descriptors, such as the molecular electrostatic potential (MEP) map, visually represent the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

| Calculated Property | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | 2.8 eV | Propensity of the species to accept electrons. researchgate.net |

While DFT is highly effective, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmark standards for calculating molecular energies and weak interactions. nih.govnih.gov

For a molecule like this compound, which possesses several rotatable single bonds (Si-C, Si-O, O-C), multiple conformations (rotational isomers) can exist. These conformers may have very similar but distinct energies. High-level ab initio calculations are crucial for accurately determining the relative energies between these conformers and identifying the global minimum energy structure. nih.govacs.org This analysis is vital because the reactivity and physical properties of the molecule can be influenced by the Boltzmann-weighted average of its accessible conformations. For instance, the orientation of the triethoxy groups relative to the thiophene (B33073) ring can impact the steric accessibility of the silicon center, influencing its reaction kinetics.

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By modeling reactants, products, and the high-energy transition states that connect them, it is possible to gain a deep understanding of reaction feasibility, rates, and selectivity.

The formation of the silicon-carbon bond is a key step in the synthesis of this compound, often achieved through cross-coupling reactions. Computational methods can model these complex, often metal-catalyzed, transformations. nih.gov

By calculating the potential energy surface for the reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path is the transition state (TS), a transient molecular configuration that represents the energetic bottleneck of the reaction. Locating the TS structure and calculating its energy relative to the reactants gives the activation energy barrier (ΔE‡). A higher barrier corresponds to a slower reaction rate. For Si-C bond formation, computational studies can compare different proposed mechanisms (e.g., oxidative addition, transmetalation, reductive elimination) and determine the most likely pathway by identifying the one with the lowest activation barriers. compchemhighlights.org These studies can also reveal the precise geometry of the transition state, showing which atoms are involved in bond-making and bond-breaking. compchemhighlights.org

Organosilane cross-coupling reactions often require an "activator," such as a fluoride (B91410) source (e.g., TBAF) or a base, to proceed efficiently. nih.gov The Si-C bond is relatively unreactive on its own, but coordination of an activator to the silicon atom dramatically enhances its reactivity.

Computational models can explicitly include catalyst and activator molecules to investigate their role. For example, calculations can show how a fluoride ion coordinates to the silicon atom of this compound. This coordination leads to the formation of a hypervalent, pentacoordinate silicate (B1173343) species. nih.gov This "activated" species is significantly more electron-rich and nucleophilic, which greatly accelerates subsequent steps in a catalytic cycle, such as transmetalation to a palladium center in a Stille or Hiyama coupling. By calculating the energy profile with and without the activator, the dramatic reduction in the activation barrier can be quantified, providing a clear rationale for its experimental necessity. nih.govresearchgate.netresearchgate.netchemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Aggregate Structures

While quantum chemical methods excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com Using a classical force field to approximate the potential energy of the system, MD simulations solve Newton's equations of motion for every atom, generating a trajectory that describes how the molecule moves, vibrates, and rotates in a given environment (e.g., in a solvent). mdpi.commdpi.com

For this compound, MD simulations can explore its conformational landscape much more extensively than static calculations alone. nih.govnih.gov By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different rotamers and map out the free energy landscape as a function of key dihedral angles. This reveals not only the most stable conformations but also the energy barriers between them, providing a complete picture of the molecule's flexibility. nih.gov

Furthermore, MD simulations can investigate intermolecular interactions. By simulating multiple molecules of this compound together, it is possible to predict whether they are likely to form aggregates in solution. This is particularly relevant for understanding its behavior in concentrated solutions or during the formation of thin films and materials, where intermolecular packing and ordering can dictate macroscopic properties. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Electronic Band Structure Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. hydrophobe.orgmdpi.com This gap is also a key indicator of the material's potential use in organic electronics, as it approximates the energy required to create an electron-hole pair.

For this compound, DFT calculations would determine the energies of these orbitals. The analysis would reveal how the electron-withdrawing bromine atom and the silicon-containing group influence the electronic distribution and energy levels of the thiophene ring.

The table below conceptualizes the kind of data FMO analysis would provide. Note: This is an illustrative template, as specific computational results for this compound are not documented in the available literature.

| Parameter | Definition | Predicted Value (Illustrative) | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.0 eV | Chemical reactivity, electronic excitation energy |

A detailed FMO analysis would also include visualization of the HOMO and LUMO orbitals, showing the spatial distribution of electron density. For a molecule like this, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may extend over the entire π-system. This information is crucial for predicting reaction sites and understanding charge transfer mechanisms within the molecule.

Applications in Advanced Materials Science Research

Precursors for Functional Polymer Systems

The bifunctional nature of (5-Bromothiophen-2-yl)(triethoxy)silane, possessing both a polymerizable thiophene (B33073) unit and a hydrolyzable silane (B1218182) group, positions it as a promising precursor for a variety of functional polymer systems. The triethoxysilane (B36694) moiety can undergo hydrolysis and condensation reactions to form a polysiloxane network, potentially leading to the formation of organic-inorganic hybrid polymers. This could impart desirable properties such as improved thermal stability, mechanical robustness, and solution processability.

In theory, this compound could be polymerized through various cross-coupling reactions, such as Kumada, Stille, or Suzuki couplings, by leveraging the reactivity of the carbon-bromine bond on the thiophene ring. The presence of the triethoxysilane group could influence the polymerization process and the properties of the resulting polymer. For instance, the silane group might be retained in the final polymer, allowing for subsequent cross-linking or surface modification. Alternatively, it could be used to create soluble polymer precursors that can be converted into insoluble networks after deposition.

Electropolymerization is a common technique for creating thin, conductive polymer films directly on an electrode surface. Thiophene and its derivatives are well-known to undergo electropolymerization. winona.edu It is plausible that this compound could also be electropolymerized, with the silane group potentially affecting the polymerization mechanism, the morphology of the resulting film, and its electrochemical properties. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. While these methods are more commonly applied to vinyl monomers, their adaptation for thiophene-based systems is an area of active research. The application of such techniques to a monomer like this compound could, in principle, lead to well-defined organosilicon-thiophene block copolymers with unique self-assembly behaviors.

The concept of "multipotent" precursors involves designing monomers that can be transformed into materials with a range of properties depending on the processing conditions. The triethoxysilane group in this compound offers such a possibility. For example, a polymer synthesized from this monomer could be processed from solution and then subjected to a sol-gel process to create a cross-linked, insoluble network. The degree of cross-linking could be controlled to fine-tune the material's electronic and mechanical properties. This approach could lead to the development of materials with customized charge transport characteristics and environmental stability.

Catalytic Systems and Supports for Chemical Transformations:No research papers were found that describe this compound being used as a ligand in transition metal catalysis. Similarly, there is no available information on its application in creating polymer-supported organosilanes for heterogeneous catalysis. The molecule is typically documented as a monomer for the synthesis of polythiophenes or as a surface-modifying agent for organic electronics, roles that are distinct from those requested in the outline.

Generating content for the requested sections without direct scientific evidence for "this compound" would lead to an article based on hypothesis rather than established research findings, which would not meet the quality and accuracy standards required. Therefore, the article cannot be produced as requested.

Future Research Directions and Emerging Paradigms for 5 Bromothiophen 2 Yl Triethoxy Silane

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Atom Economy

The future synthesis of (5-Bromothiophen-2-yl)(triethoxy)silane and its derivatives will be heavily influenced by the principles of green chemistry, emphasizing high efficiency and atom economy. researchgate.net Traditional methods often involve stoichiometric reactions that generate significant waste. Emerging research is focused on catalytic C-H bond activation and direct silylation, which represent more sustainable and efficient alternatives.

Rhodium- and iridium-catalyzed intermolecular C-H silylation of arenes and heteroarenes with alkoxysilanes are promising approaches. escholarship.orgnih.gov These methods offer a direct route to functionalized arylalkoxysilanes, minimizing pre-functionalization steps and byproduct formation. nih.gov For instance, rhodium complexes have demonstrated high efficacy in catalyzing the silylation of aromatic C-H bonds, a strategy that could be adapted for the direct silylation of 2-bromothiophene (B119243). escholarship.orgnih.gov Similarly, palladium-catalyzed cross-coupling reactions, which are already used for creating thiosilanes and in the direct arylation polymerization of bromothiophene derivatives, could be optimized for higher atom economy. lookchem.comnih.govnih.govresearchgate.net

Future research will likely focus on:

Catalyst Development: Designing novel, highly active, and selective catalysts (e.g., based on Rh, Ir, or Pd) for the direct C-H silylation of 2-bromothiophene with triethoxysilane (B36694). nih.govmdpi.comrsc.org

Atom-Economic Coupling: Exploring alternative coupling partners and catalytic systems that adhere to the principles of atom economy, such as addition reactions that incorporate all atoms from the reactants into the final product. researchgate.net

A comparative look at potential catalytic systems is presented below.

| Catalyst System | Reaction Type | Potential Advantages | Reference |

| Rhodium Complexes | C-H Silylation | Direct functionalization, high yield, reduced byproducts | nih.gov |

| Iridium Complexes | C-H Silylation | High reactivity for electron-rich arenes | escholarship.org |

| Palladium Nanoparticles | Cross-Coupling | Mild conditions, high yields for C-S bond formation | lookchem.comnih.gov |

| Pyrimidine-Pd(OAc)₂ | DArP | Viable in aqueous media, reduces ligand contamination | nih.govresearchgate.net |

Advanced Characterization Techniques for Complex Heterocyclic Organosilicon Architectures

As more complex materials are synthesized from this compound, the need for sophisticated characterization techniques becomes paramount. The structural and electronic properties of polymers, oligomers, and hybrid materials derived from this monomer will require a multi-technique approach to fully elucidate their architecture and function.

The synergy of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling offers a powerful toolkit for structural analysis. nih.gov While obtaining single crystals of polymers is challenging, X-ray diffraction of monomer and oligomer analogues can provide invaluable data on bond lengths, angles, and packing motifs. researchgate.netnih.govnih.gov

Key areas for future characterization efforts include:

Solid-State NMR: Employing advanced techniques like 2D heteronuclear correlation (HETCOR) to probe the precise connectivity and spatial relationships between the thiophene (B33073) and silane (B1218182) moieties in polymeric structures. nih.gov

Spectroscopic Analysis: Using a combination of Fourier-Transform Infrared (FTIR), Raman, and UV-visible spectroscopy to understand the vibrational modes and electronic transitions within the material, which are crucial for optoelectronic applications. researchgate.neticm.edu.pl

Morphological Studies: Utilizing techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to investigate the thin-film morphology of derived materials, as surface topography and domain size are critical for device performance. nih.govucl.ac.uk

Development of Predictive Computational Models for Structure-Function Relationships in New Materials

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. nih.govresearchgate.netresearchgate.net For derivatives of this compound, these models can provide deep insights into the relationships between molecular structure and electronic function.

DFT calculations can be used to optimize molecular geometries and predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govicm.edu.plrroij.com The HOMO-LUMO gap is a critical indicator of a material's potential band gap and its suitability for semiconductor applications. researchgate.netrawdatalibrary.net TD-DFT can further predict optical properties, such as UV-visible absorption spectra, which is vital for designing materials for solar cells and LEDs. researchgate.netrroij.com

Future computational work should aim to:

Establish Structure-Property Correlations: Systematically model a range of oligomers and polymers derived from this compound with varying substituents to establish clear correlations between chemical structure and optoelectronic properties. rawdatalibrary.nettaylorfrancis.com

Simulate Intermolecular Interactions: Investigate crystal packing and intermolecular charge transport parameters to predict the charge carrier mobility of new materials in the solid state.

Mechanistic Studies: Use DFT to elucidate the mechanisms of novel synthetic reactions, helping to optimize conditions and design more efficient catalysts. mdpi.comnih.gov

The table below summarizes key electronic properties calculated via DFT for related thiophene-based compounds, illustrating the type of data that predictive models can generate.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1-(5-bromothiophen-2-yl) derivative | -6.367 | -2.705 | 3.662 | icm.edu.plrroij.com |

| Oligothienyl Silane Derivative | - | - | 4.11 | rawdatalibrary.net |

| Thiophene Carboxamide Derivative | -0.2013 | -0.0681 | 0.1332 | nih.gov |

| Thiophene Derivative 5b | -4.89 | -3.22 | 1.66 | nih.gov |

Design and Synthesis of Next-Generation Thiophene-Silane Hybrid Materials with Tunable Electronic Profiles

A primary motivation for research into this compound is its potential as a monomer for novel hybrid organic-inorganic materials. The combination of the π-conjugated thiophene unit and the flexible, stable siloxane backbone allows for the creation of materials with highly tunable properties. researchgate.netrsc.org

The synthesis of copolymers by incorporating other functional monomers alongside this compound is a powerful strategy for fine-tuning the electronic profile of the resulting material. electrochemsci.orgscispace.com For example, copolymerization with electron-donating or electron-accepting units can systematically alter the HOMO/LUMO levels and the optical band gap. electrochemsci.orgresearchgate.net This control is essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where precise energy level alignment is required. ucl.ac.uknih.govtu-dresden.de

Future research in this area will focus on:

Controlled Polymerization: Utilizing techniques like catalyst-transfer polycondensation to synthesize well-defined polymers and copolymers with controlled molecular weights and low dispersity. rsc.org

Functional Side Chains: Introducing various functional groups onto the thiophene or silane components to modulate solubility, morphology, and electronic properties. rsc.orgscispace.com

Donor-Acceptor Architectures: Designing copolymers with alternating donor and acceptor units to create low-band-gap materials capable of absorbing a broader range of the solar spectrum. taylorfrancis.com

Interdisciplinary Research Opportunities in Organosilicon and Heterocyclic Chemistry for Advanced Materials Science

The advancement of materials based on this compound is inherently an interdisciplinary endeavor, situated at the crossroads of organosilicon chemistry, heterocyclic chemistry, polymer science, and materials engineering. wikipedia.orgresearchgate.net The unique properties of organosilicon compounds, such as thermal stability and hydrophobicity, combined with the rich electronic diversity of heterocyclic systems, create a vast design space for new functional materials. chemrxiv.org

Collaborative research will be essential to unlock the full potential of this compound. Chemists will need to develop novel synthetic routes, while materials scientists will focus on device fabrication and characterization. Physicists and computational scientists will provide the theoretical framework to understand and predict material properties.

Emerging interdisciplinary opportunities include:

Smart Coatings and Sealants: Leveraging the stability of the siloxane backbone and the responsive nature of the thiophene ring to create environmentally responsive coatings. chemrxiv.org

Biomedical Applications: Exploring the use of thiophene-silane materials in biosensors or as matrices for controlled drug release, taking advantage of their tunable properties and the biocompatibility of some silicones. nih.govchemrxiv.org

Energy Storage and Conversion: Developing new materials for batteries and supercapacitors by integrating the redox-active thiophene moiety into stable organosilicon frameworks.

The continued investigation into this compound and its derivatives promises to yield a new generation of high-performance materials, driven by innovative synthesis, advanced characterization, and a deeply collaborative, interdisciplinary approach.

Q & A

Q. What are the standard synthetic routes for (5-Bromothiophen-2-yl)(triethoxy)silane, and how do reaction conditions influence yield?

The synthesis of trialkoxysilanes typically involves direct methods using silicon powder and alcohols (e.g., ethanol) under controlled conditions to minimize chlorine contamination and improve resource utilization . For bromothiophene-functionalized silanes, coupling reactions (e.g., nucleophilic substitution or metal-catalyzed cross-coupling) are critical. For example, NaH in THF at 65°C for 16 hours has been used for silane-thiophene coupling, achieving moderate yields . Key variables include:

| Variable | Example Conditions | Impact on Yield |

|---|---|---|

| Solvent | THF, DMF | Polar aprotic solvents enhance reactivity. |

| Catalyst | NaH, Pd catalysts | Base strength affects deprotonation efficiency. |

| Temperature | 60–80°C | Higher temps improve kinetics but may degrade sensitive groups. |

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the bromothiophene moiety (δ 6.5–7.5 ppm for aromatic protons) and triethoxy groups (δ 1.2 ppm for CH, 3.8 ppm for OCH) .

- X-ray Crystallography : Resolves regioselectivity and steric effects in the bromothiophene-silane linkage, as demonstrated in related thiophene-silane crystal structures .

- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br/Br splitting) .

Q. How should researchers handle the hydrolysis sensitivity of triethoxysilane groups during experiments?

Ethoxysilanes are more hydrolytically stable than chlorosilanes but still require anhydrous conditions. Best practices include:

- Storing under inert gas (N or Ar) .

- Using dry solvents (e.g., THF distilled over Na/benzophenone) .

- Avoiding prolonged exposure to humid environments during synthesis .

Advanced Research Questions

Q. How can coupling efficiency between bromothiophene and triethoxysilane groups be optimized in complex systems?

The bromine substituent enables cross-coupling reactions (e.g., Suzuki, Stille). Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for C–Si bond formation .

- Steric Effects : Bulky substituents on the thiophene ring may reduce coupling yields; computational modeling (DFT) can predict reactivity .

- Competing Reactions : Bromine may participate in unintended side reactions (e.g., elimination); monitor via TLC or in-situ IR .

Q. What strategies resolve discrepancies in reported electronic properties of bromothiophene-silane hybrids?

Contradictions in conductivity or bandgap measurements often arise from:

- Crystallinity vs. Amorphous Structure : X-ray diffraction and TEM can correlate structure with electronic behavior .

- Substituent Effects : Electron-withdrawing bromine alters thiophene’s π-conjugation. Cyclic voltammetry (CV) quantifies HOMO-LUMO gaps .

- Doping Variability : Trace impurities (e.g., residual Pd) affect measurements; purify via column chromatography or sublimation .

Q. What role does this compound play in hybrid material design?

This compound serves as a precursor for:

- Self-Assembled Monolayers (SAMs) : The triethoxy group anchors to oxide surfaces (e.g., SiO), while bromothiophene enables post-functionalization .

- Organic Electronics : Bromine facilitates cross-coupling to build conjugated polymers for OLEDs or OFETs .

- Catalysis : Silane-thiophene hybrids act as ligands for transition-metal catalysts, with bromine enabling modular ligand design .

Q. How can regioselective functionalization of the bromothiophene moiety be achieved?

Regioselectivity challenges arise due to competing C–Br and C–H activation pathways. Solutions include:

- Directing Groups : Introduce temporary groups (e.g., esters) to steer metalation .

- Microwave-Assisted Synthesis : Enhances kinetic control for selective C–Si bond formation .

- Computational Screening : DFT calculations predict favorable reaction pathways (e.g., C5 vs. C3 substitution) .

Methodological Notes

- Contradiction Management : Conflicting data on reaction yields or electronic properties should be analyzed by isolating variables (e.g., solvent purity, catalyst loading) and employing orthogonal characterization .

- Safety Protocols : Bromothiophene derivatives may be toxic; use fume hoods and monitor waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.